methyl 2-(3-chloropropanamido)thiophene-3-carboxylate
Description
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3 and a 3-chloropropanamido substituent at position 2 of the thiophene ring. Its structural features, including the electron-withdrawing chloro and ester groups, influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOUJQGMCTWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloropropanamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of methyl 2-aminothiophene-3-carboxylate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanamido group can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the carboxylate moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new amides or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. The compound’s structure allows for various functional group transformations, making it suitable for the synthesis of more complex molecules. The thiophene moiety enhances its reactivity, enabling it to participate in:
- Nucleophilic Substitution Reactions : The chloropropanamido group can act as a leaving group, facilitating nucleophilic attacks from various reagents.
- Coupling Reactions : It can be used in coupling reactions to form more complex aromatic systems, which are valuable in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The pharmacological potential of this compound is under investigation due to its structural features that may confer biological activity. Research has indicated several promising applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
- Anti-inflammatory Agents : The compound's ability to interact with biological systems suggests potential use as an anti-inflammatory agent, possibly through modulation of inflammatory pathways.
- Cancer Therapeutics : The reactivity of the thiophene ring may allow for the design of compounds that target cancer cells selectively, offering a pathway for novel anticancer drugs.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on:
- Modification of Functional Groups : Altering the chloropropanamido group or substituents on the thiophene ring can lead to variations in biological activity.
- Assessment of Toxicity and Efficacy : Evaluating how changes in structure affect toxicity profiles and therapeutic efficacy is essential for developing safe and effective drugs.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Case Study on Antimicrobial Properties : Research published in medicinal chemistry journals indicates that derivatives exhibit significant activity against specific bacterial strains, suggesting further exploration for antibiotic development.
- Pharmacological Evaluations : Investigations into the anti-inflammatory effects have shown promise in preclinical models, indicating that this compound could lead to new therapeutic options for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3-chloropropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following compounds share core similarities but differ in substituents, ester groups, or fused rings:
Methyl 2-(3-Chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Incorporates a cyclopenta ring fused to the thiophene backbone.
- Molecular Formula: C₁₂H₁₄ClNO₃S, Molecular Weight: 287.77 g/mol .
- Melting Point: 108–109°C, higher than non-fused analogs due to increased rigidity .
- Key Difference : The fused cyclopenta ring enhances planarity and may improve π-π stacking in biological systems.
Methyl 3-(3-Chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate
- Structure : Chloro substituent is part of a branched 2,2-dimethylpropanamido group; ester at position 2.
- Molecular Formula : C₁₁H₁₃ClN₂O₃S (estimated), Molecular Weight: ~300 g/mol .
Ethyl 2-(3-Chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
- Structure : Ethyl ester instead of methyl; 4-position substituted with a thiophen-2-yl group.
- Molecular Formula : C₁₅H₁₅ClN₂O₃S₂, Molecular Weight: 372.27 g/mol (for a chlorophenyl variant) .
- Key Difference : The ethyl ester increases lipophilicity, while the thiophen-2-yl group enhances π-π interactions in receptor binding .
Methyl 2-(2-Chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Structure : Shorter 2-chloroacetamido chain; 4-position substituted with 3,4-dimethylphenyl.
- Molecular Formula: C₁₆H₁₆ClNO₃S, Molecular Weight: 337.82 g/mol .
- Key Difference : The dimethylphenyl group adds steric bulk, possibly limiting membrane permeability.
Comparative Physical and Chemical Properties
Biological Activity
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antituberculosis properties. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of thiophene derivatives with chloropropanamide, followed by esterification to yield the final product. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various thiophene derivatives, including this compound. The compound has shown significant activity against several bacterial strains, particularly those resistant to conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Values:
- The MIC values for this compound against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 16 |
These values indicate that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial given the global health challenge posed by this pathogen.
The mechanism through which this compound exerts its antimicrobial effects is believed to involve inhibition of key metabolic pathways in bacteria. Specifically, it may target polyketide synthase (Pks13), an essential enzyme for mycolic acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall integrity, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Study on Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated that modifications in the side chains significantly affect their antibacterial potency. This compound was one of the most active compounds tested against M. tuberculosis .
- Toxicity Assessment : Cytotoxicity assays revealed that while the compound is effective against bacterial cells, it exhibits low toxicity towards mammalian cells at concentrations up to 128 µg/mL, indicating a favorable therapeutic index .
- Structural Activity Relationship (SAR) : Research into SAR has shown that the presence of the chloropropanamide moiety enhances the biological activity of thiophene derivatives. Variants lacking this group exhibited significantly reduced efficacy .
Q & A
Q. Characterization :
- IR spectroscopy confirms amide (C=O ~1650–1680 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) bonds.
- ¹H/¹³C NMR identifies the thiophene ring protons (δ 6.5–7.5 ppm), chloropropanamide sidechain (δ 3.5–4.5 ppm for CH₂Cl), and ester methyl groups (δ 3.7–3.9 ppm) .
- Mass spectrometry (LC-MS/HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced: How can competing side reactions during acylation be mitigated to improve purity?
Methodological Answer:
Side reactions include over-acylation (multiple substitutions on the thiophene ring) and hydrolysis of the ester group . Mitigation strategies:
- Controlled stoichiometry : Use 1.2–1.5 equivalents of 3-chloropropionyl chloride to minimize over-acylation .
- Low-temperature reactions : Conduct acylation at 0–5°C to reduce reactivity of the ester group toward hydrolysis .
- Inert atmosphere : N₂ or Ar prevents moisture-induced degradation .
- Chromatographic resolution : Impurities like hydrolyzed carboxylic acids or diacylated products are separated using reverse-phase HPLC with methanol/water gradients (e.g., 30% → 100% methanol) .
Q. Data Contradictions :
- reports 67% yield using HPLC purification, while achieves 72–94% yields via recrystallization. This discrepancy suggests solvent polarity and substrate solubility critically impact optimal purification methods.
Basic: What spectroscopic techniques are critical for confirming the stereochemical integrity of the chloropropanamide sidechain?
Methodological Answer:
- ¹H NMR coupling constants : The vicinal coupling constant (³J) between the amide NH and adjacent CH₂ group (~6–8 Hz) confirms free rotation, ruling out restricted conformations .
- NOESY/ROESY : Absence of nuclear Overhauser effects between the chloropropanamide and thiophene ring protons indicates no fixed spatial proximity, supporting a flexible sidechain .
- X-ray crystallography : While not directly reported for this compound, analogous structures (e.g., ) use crystallography to validate planar thiophene-amide systems.
Advanced: How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The thiophene ring’s electron-rich π-system directs electrophilic substitution at the 5-position, while the 3-carboxylate group acts as an electron-withdrawing meta-director. Key observations:
- Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids occurs preferentially at the 5-position, leaving the 3-carboxylate intact .
- Heck reaction : The acrylamido group (if present) can participate in alkene functionalization, but reaction conditions (e.g., Pd(OAc)₂, PPh₃) must be optimized to avoid ester hydrolysis .
Q. Data Contradictions :
- reports successful Heck reactions on similar acrylamido-thiophenes, while highlights competing side reactions (e.g., decarboxylation). This suggests temperature and catalyst loading require rigorous control.
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antioxidant assays : DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests measure electron-donating capacity .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .
- Antibacterial testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
Q. Limitations :
- and focus on structurally similar compounds, so activity trends (e.g., electron-withdrawing groups enhancing anti-inflammatory effects) may not directly apply.
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase (PDB ID: 2XCT). Key parameters:
- Grid box : Center on catalytic sites (e.g., Tyr385 for COX-2).
- Scoring functions : Evaluate binding affinity (ΔG) and hydrogen-bond interactions with Ser530 or Arg120 .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. Contradictions :
- identifies STK280616 (a thiophene carboxylate) as a β-secretase inhibitor with an align score of 0.453, but experimental validation is absent. This highlights the need for wet-lab confirmation of computational predictions.
Basic: What strategies are used to optimize solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration .
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability via sustained release .
Advanced: How do substituents on the thiophene ring modulate electronic properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂) : Increase ring electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., COX-2’s Tyr385) but reducing metabolic stability .
- Electron-donating groups (e.g., OMe, NH₂) : Improve radical scavenging in antioxidant assays but may reduce antibacterial potency due to decreased membrane penetration .
Q. Case Study :
- shows that nitro groups at the 5-position (e.g., ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) enhance anti-inflammatory activity but increase cytotoxicity.
Basic: What are the stability challenges for this compound under storage conditions?
Methodological Answer:
- Hydrolysis : The ester group degrades in humid environments. Store at −20°C under desiccation (e.g., silica gel) .
- Light sensitivity : Chloropropanamide sidechains may undergo photodechlorination. Use amber vials and avoid UV exposure .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
